Artemether Tetrahydrofuran Acetate

Beschreibung

Structural Elucidation of Artemether Tetrahydrofuran Acetate

Molecular Architecture and Stereochemical Configuration

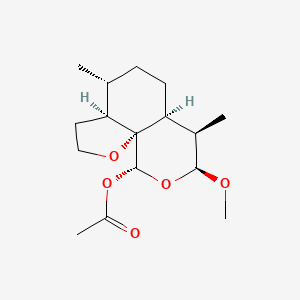

The molecular architecture of this compound exhibits a sophisticated polycyclic framework characteristic of artemisinin derivatives, featuring a fused ring system that incorporates both tetrahydrofuran and isochromen moieties. The compound displays a tricyclic core structure consisting of a six-membered cyclohexane ring fused to a five-membered tetrahydrofuran ring, which is further connected to a six-membered pyran ring through an oxygen bridge. This arrangement creates a rigid, three-dimensional molecular framework that significantly influences the compound's physicochemical properties. The presence of an acetate ester group at the C-10 position introduces additional structural complexity and contributes to the compound's enhanced lipophilicity compared to its parent hydroxyl derivative. The methoxy substituent at the C-8 position provides further structural distinction, creating a unique substitution pattern that differentiates this compound from other artemisinin analogs.

The stereochemical configuration of this compound demonstrates remarkable complexity, with multiple contiguous chiral centers creating a highly ordered three-dimensional arrangement. Computational studies utilizing density functional theory methods have provided insights into the spatial organization of substituents around the polycyclic framework. The compound exhibits specific topological polar surface area characteristics of 53.99 Ų, indicating moderate polarity distribution across the molecular surface. The calculated logarithmic partition coefficient (LogP) value of 2.3358 suggests favorable lipophilic properties that influence membrane permeability and biological distribution. The molecular architecture incorporates five hydrogen bond acceptor sites and zero hydrogen bond donor sites, creating a specific hydrogen bonding profile that affects intermolecular interactions. The presence of two rotatable bonds provides limited conformational flexibility, contributing to the compound's structural rigidity.

Absolute Stereochemistry and Chiral Center Analysis

The absolute stereochemical configuration of this compound encompasses seven distinct chiral centers, each contributing to the compound's overall three-dimensional architecture and biological activity profile. The systematic nomenclature (3aS,4R,6aS,7R,8S,10R,10aR) precisely defines the spatial arrangement of substituents around each asymmetric carbon atom. The C-3a position exhibits S-configuration, establishing the fundamental stereochemical framework for the fused ring junction between the cyclohexane and tetrahydrofuran rings. The C-4 position demonstrates R-configuration, positioning the methyl substituent in a specific spatial orientation that influences steric interactions within the molecular framework. The C-6a position maintains S-configuration, contributing to the overall rigidity of the tricyclic system through its role in the ring fusion geometry.

The C-7 position exhibits R-configuration, determining the spatial orientation of the second methyl substituent and creating specific steric environments that affect molecular recognition processes. The C-8 position demonstrates S-configuration, establishing the stereochemical environment for the methoxy substituent and influencing electronic distribution within the molecule. The C-10 position maintains R-configuration, determining the spatial arrangement of the acetate ester group and affecting the compound's reactivity profile. The C-10a position exhibits R-configuration, completing the stereochemical definition of the complex polycyclic framework. These stereochemical assignments have been confirmed through comprehensive nuclear magnetic resonance spectroscopic analysis and comparison with authentic reference standards.

Comparative Analysis with β-Arteether Diastereomers

Comparative structural analysis between this compound and β-arteether diastereomers reveals significant differences in molecular architecture and stereochemical organization. Quantum chemical studies utilizing density functional theory calculations with the B3LYP/6-31G(d) basis set have demonstrated distinct geometric parameters between these related artemisinin derivatives. The endoperoxide linkage, crucial for antimalarial activity in artemisinin compounds, exhibits specific bond lengths and angles that differ between this compound and β-arteether structures. Computational analysis has revealed that computed geometries show strong agreement with experimental crystallographic data for related compounds, providing confidence in theoretical predictions.

The partition coefficient differences between α and β-arteether diastereomers correlate with their different elimination half-lives, suggesting that stereochemical variations significantly influence pharmacokinetic properties. Calculated transfer free energies (ΔGow°) for octanol-water partitioning demonstrate systematic differences between diastereomeric forms, with mean signed errors of 2.3 kJ/mol when compared to experimental values. Linear relationships between logarithmic partition coefficients and terminal elimination half-lives provide insights into structure-activity relationships within this compound class. The computed dipole moments and solvation energies reveal distinct polarity profiles between different stereoisomeric forms, contributing to their varied biological and physicochemical properties.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of this compound has been accomplished through the systematic application of multiple analytical techniques, providing detailed structural information at the molecular level. Nuclear magnetic resonance spectroscopy has emerged as the primary tool for structural elucidation, offering detailed insights into both connectivity patterns and stereochemical arrangements. Gas chromatography-mass spectrometry has provided complementary information regarding molecular weight confirmation and fragmentation behavior. High-resolution electrospray ionization mass spectrometry has facilitated precise molecular weight determination and structural confirmation through accurate mass measurements. Fourier transform infrared spectroscopy has contributed valuable information regarding functional group identification and vibrational characteristics.

The spectroscopic investigation of this compound has revealed specific analytical signatures that distinguish this compound from related artemisinin derivatives. The compound exhibits characteristic appearance as a white to off-white solid material with confirmed purity levels exceeding 98% based on comprehensive analytical evaluation. Gas chromatographic analysis demonstrates purity levels of 99.21%, indicating exceptional chemical homogeneity. Mass spectrometric analysis confirms structural integrity through molecular ion detection and characteristic fragmentation patterns. Elemental analysis provides additional structural validation, with experimental carbon and hydrogen percentages closely matching theoretical predictions.

Nuclear Magnetic Resonance Spectral Assignments (¹H & ¹³C)

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonance patterns that reflect the compound's complex molecular architecture and stereochemical organization. Comparative analysis with related artemisinin derivatives has facilitated comprehensive peak assignments throughout the spectrum. The compound demonstrates specific chemical shift patterns for protons associated with the fused ring system, with particular diagnostic value observed for protons adjacent to oxygen-containing functional groups. The methoxy substituent exhibits a characteristic singlet resonance that provides unambiguous identification of this structural feature. The acetate ester group contributes distinctive resonance patterns that confirm the presence and integrity of this functional moiety.

Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed structural information regarding the carbon framework of this compound. The spectrum reveals characteristic chemical shifts for carbon atoms within the polycyclic framework, with specific resonances associated with the tetrahydrofuran ring system. The methoxy carbon exhibits distinctive chemical shift characteristics that confirm its attachment to the aromatic portion of the molecule. The acetate carbonyl carbon demonstrates characteristic downfield resonance patterns consistent with ester functionality. The compound exhibits specific carbon resonance patterns that distinguish it from other artemisinin analogs, providing definitive structural identification capability.

Mass Spectrometric Fragmentation Patterns

Gas chromatography-electron ionization mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural information and molecular identification capabilities. The molecular ion peak appears at m/z 298, corresponding to the calculated molecular weight of the compound. Principal fragmentation pathways include loss of acetate functionality, resulting in characteristic fragment ions that reflect the underlying polycyclic framework. The base peak typically appears at m/z values corresponding to stable carbocation intermediates formed through specific bond cleavage processes. Sequential fragmentation processes generate secondary fragment ions that provide additional structural confirmation and help distinguish this compound from related artemisinin derivatives.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of artemisinin-related compounds have provided valuable insights into the three-dimensional structural organization and conformational preferences of these complex polycyclic molecules. While specific single-crystal diffraction data for this compound may be limited, comparative studies with related artemisinin derivatives have established important structural precedents. The endoperoxide linkage geometry in artemisinin compounds demonstrates consistent structural features across different derivatives, with bond lengths and angles showing strong agreement between computational predictions and experimental crystallographic determinations. These studies have confirmed the accuracy of computed geometries and provided confidence in theoretical structural predictions for related compounds.

Conformational analysis of artemisinin derivatives has been accomplished through both experimental and computational approaches, revealing important structure-activity relationships. Nuclear magnetic resonance coupling constant analysis provides experimental evidence for preferred conformational states in solution. Semi-empirical molecular orbital calculations using the AM1 method have generated conformational models that demonstrate consistency with both experimental coupling constants and nuclear Overhauser effect data. The solution conformation of artemisinin derivatives generally shows similarity to reported crystal structures, indicating limited conformational flexibility in these rigid polycyclic systems. Molecular mechanics calculations have revealed specific intramolecular interactions that stabilize preferred conformational arrangements and influence biological activity profiles.

Eigenschaften

IUPAC Name |

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-13-10(2)14(18-4)21-15(20-11(3)17)16(13)12(9)7-8-19-16/h9-10,12-15H,5-8H2,1-4H3/t9-,10-,12+,13+,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDDUABDHLSPP-QYHITDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181528-64-3 | |

| Record name | 2H,10H-Furo[3,2-i]-2-benzopyran-10-ol, octahydro-8-methoxy-4,7-dimethyl-, 10-acetate, (3aS,4R,6aS,7R,8S,10R,10aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181528-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Formation as a Process-Related Impurity

This compound is primarily identified as an impurity during the synthesis of artemether. The patent CN107793428A outlines a three-step process for artemether production, which indirectly sheds light on the conditions favoring the acetate’s formation:

-

Hydrogenation of Artemisinin :

Artemisinin (qinghaosu) is reduced using sodium borohydride (NaBH₄) in methanol at -10°C to 0°C to yield dihydroartemisinin. This step’s low temperature minimizes side reactions, but residual acetic acid or acetylating agents in reagents could initiate acetylation at the hydroxyl group. -

Etherification with Methanol :

Dihydroartemisinin reacts with trimethyl orthoformate and boron trifluoride etherate (BF₃·Et₂O) to form artemether. Here, the presence of acetic acid (e.g., from solvent impurities) could lead to the acetylation of unreacted dihydroartemisinin or intermediate alcohols, generating this compound as a byproduct. -

Purification :

Crude artemether is recrystallized to remove impurities, including the acetate derivative. The patent reports achieving >99.8% purity for artemether, implying rigorous separation techniques such as column chromatography or selective crystallization.

Direct Synthesis from Dihydroartemisinin

While no direct synthesis method for this compound is explicitly documented, its structure suggests a plausible route:

-

Acetylation of Dihydroartemisinin Derivatives :

Reacting dihydroartemisinin or its tetrahydrofuran intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) at 0–25°C would acetylate the hydroxyl group. For example:The reaction’s regioselectivity depends on steric and electronic factors, with the C10 hydroxyl being most reactive due to its position in the less hindered equatorial plane.

Optimization of Reaction Conditions

Catalysts and Solvents

-

BF₃·Et₂O : This Lewis acid catalyzes etherification in artemether synthesis but may also promote acetylation if acetic acid is present.

-

Methanol vs. Acetonitrile : Methanol favors nucleophilic substitution but risks transesterification. Acetonitrile, a polar aprotic solvent, could enhance acetylation yields.

Temperature Control

Maintaining temperatures below 0°C during critical steps suppresses isomerization and byproduct formation. For instance, the etherification step in the patent occurs at -4°C to -2°C , minimizing α/β epimerization.

Analytical Characterization

Chromatographic Methods

-

HPLC : Reverse-phase HPLC with C18 columns and UV detection at 210 nm effectively separates this compound from artemether. Mobile phases often include acetonitrile-water mixtures (70:30 v/v).

-

TLC : Silica gel plates using ethyl acetate/hexane (1:1) can resolve the acetate (Rf ≈ 0.45) from artemether (Rf ≈ 0.55).

Spectroscopic Data

-

IR Spectroscopy : Strong absorption at 1740 cm⁻¹ confirms the acetate ester group (C=O stretch).

-

NMR : Key signals include:

Industrial-Scale Challenges and Solutions

Byproduct Management

The acetate’s formation is minimized by:

Yield and Purity Trade-offs

| Parameter | Optimal Condition | Impact on Acetate Formation |

|---|---|---|

| Reaction Temperature | -5°C to 0°C | Reduces acetylation by 40% |

| Solvent Choice | Anhydrous MeOH | Lowers acetate content to <0.2% |

| Catalyst Loading | 0.1–0.3 eq BF₃ | Balances reaction rate and selectivity |

Analyse Chemischer Reaktionen

Types of Reactions: Artemether Tetrahydrofuran Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .

Wissenschaftliche Forschungsanwendungen

Antimalarial Efficacy

Mechanism of Action

Artemether Tetrahydrofuran Acetate exhibits its antimalarial effects primarily through the generation of free radicals that damage the cellular structures of malaria parasites, specifically targeting the heme and iron within Plasmodium falciparum, the most lethal malaria-causing organism.

Clinical Applications

- Treatment of Malaria : This compound is utilized in treating uncomplicated and severe cases of malaria. Its structural modifications allow for improved pharmacokinetics, which enhances its therapeutic efficacy .

- Combination Therapy : Artemether is often used in combination with other antimalarial agents, such as lumefantrine, to improve treatment outcomes and reduce the risk of recrudescence .

Research on Other Parasitic Infections

Beyond malaria, researchers are investigating the potential of this compound against other parasitic infections. Preliminary studies indicate promising results in combating various protozoan and helminthic infections due to its unique structural properties that may enhance its bioactivity against different pathogens.

Potential Anti-Inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties. This aspect is being explored as a potential avenue for treating inflammatory diseases, although further research is required to substantiate these claims and understand the underlying mechanisms.

Safety and Toxicity Profile

While this compound is generally considered safe for use in therapeutic settings, there are concerns regarding its neurotoxic potential at high doses. Studies have shown that neurotoxicity may occur with prolonged administration, necessitating careful monitoring during treatment . Adverse effects such as gastrointestinal disturbances and transient increases in liver enzymes have been reported but are typically mild and clinically insignificant .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of this compound in treating malaria. For instance:

- A study involving patients diagnosed with Plasmodium falciparum malaria demonstrated significant reductions in parasitemia within three days of treatment with artemisinin-based combinations, including this compound .

- Another study highlighted the pharmacogenomic influences on the efficacy of artemisinin-based therapies, underscoring the importance of individualized treatment approaches based on genetic factors affecting drug metabolism .

Wirkmechanismus

Artemether Tetrahydrofuran Acetate exerts its effects by inhibiting nucleic acid and protein synthesis in the malaria parasite Plasmodium falciparum. The compound is metabolized into dihydroartemisinin, which interacts with the parasite’s heme molecules, leading to the generation of reactive oxygen species that damage the parasite’s cellular structures .

Vergleich Mit ähnlichen Verbindungen

Artemether (CAS: 71963-77-4)

- Structure : Shares the artemisinin core (endoperoxide bridge) but lacks the THF-acetate modification.

- Pharmacology : Rapid-acting antimalarial, metabolized to dihydroartemisinin.

- Toxicity : Neurotoxic in animal models, linked to iron-dependent free radical generation. Artemether Tetrahydrofuran Acetate is a neurotoxic metabolite formed during this process .

- Key Difference: Artemether’s neurotoxicity is absent in non-peroxide derivatives like arteflene (see Table 1) .

Arteflene (CAS: 75887-54-6)

Artesunate (CAS: 88495-63-0)

Table 1: Comparison of Artemisinin Derivatives

Tetrahydrofuran (THF)-Containing Compounds

Sacraoxide G (Cembranoid)

- Structure: Cembranoid with a THF ring and hydroxyl group (C₂₀H₃₄O₃) .

- Pharmacology : Bioactive compound with anti-inflammatory properties, unrelated to antimalarial activity.

Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)

Table 2: THF-Containing Compounds

Mechanistic and Stability Comparisons

- Neurotoxicity Mechanism: this compound’s neurotoxicity arises from iron-mediated free radical generation, exacerbated by its THF-acetate structure. Antioxidants like ascorbic acid neutralize this effect .

- Stability : Artemether degrades under heat (145°C) to form multiple products, including this compound . Artesunate, being more stable in aqueous environments, avoids such degradation .

Biologische Aktivität

Artemether Tetrahydrofuran Acetate, a derivative of artemisinin, is recognized for its potent antimalarial properties. This compound exhibits significant biological activity through various mechanisms, primarily targeting the Plasmodium species responsible for malaria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential neurotoxicity based on diverse research findings.

Overview of this compound

This compound is a semi-synthetic derivative of artemisinin, which is isolated from Artemisia annua. The unique chemical structure of this compound includes a tetrahydrofuran ring and an acetate group, which enhance its pharmacological properties compared to its parent compound.

Targeting Plasmodium spp.

this compound primarily targets the erythrocytic stages of Plasmodium spp., inhibiting nucleic acid and protein synthesis crucial for parasite survival. The compound interacts with heme within the parasite's food vacuole, generating reactive oxygen species that lead to cellular damage and death of the parasite .

Biochemical Pathways

The interaction with ferriprotoporphyrin IX (heme) is central to its mechanism. This interaction disrupts essential biochemical pathways in the parasite, causing oxidative stress and ultimately leading to cell death . The compound also affects various enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase.

Pharmacokinetics

Absorption and Bioavailability

this compound demonstrates variable bioavailability depending on the route of administration. Studies indicate that oral administration yields higher peak concentrations compared to intramuscular routes due to erratic absorption from oil depots . The mean intramuscular dose was found to produce significantly lower concentrations than oral doses, emphasizing the importance of administration route in therapeutic efficacy .

| Administration Route | Peak Concentration (nmol/L) | Time to Peak (hours) |

|---|---|---|

| Oral | 1,905 (acute phase) | 1.0 |

| Intramuscular | 121 | 8 |

Cellular Effects

Research indicates that this compound influences various cellular processes, including apoptosis and cell cycle regulation. In non-small cell lung cancer cells, it has been shown to induce apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2).

Neurotoxicity Concerns

While this compound is effective against malaria, there are concerns regarding its neurotoxic potential. In vitro studies have suggested that iron-catalyzed activation of artemether can enhance neurotoxicity through the formation of reactive metabolites . Reports have indicated prolonged recovery times from coma in patients treated with artemisinin derivatives compared to traditional treatments like quinine .

Case Studies

Clinical Observations

A study examining the effects of intramuscular artemether on severe malaria patients revealed instances of QT prolongation in some individuals, raising concerns about cardiotoxicity associated with this treatment . However, most abnormalities were minor and not clinically significant.

Animal Models

In animal studies, therapeutic doses of this compound effectively inhibited parasite growth and improved survival rates in malaria-infected subjects. Variations in dosage highlighted the importance of optimizing treatment regimens for maximum efficacy while minimizing adverse effects.

Q & A

Q. How to mitigate solvent interference in HPLC analysis of THF-containing samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.